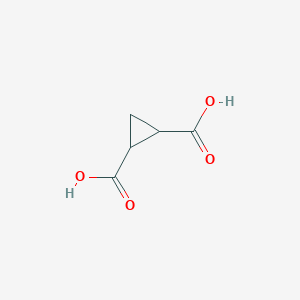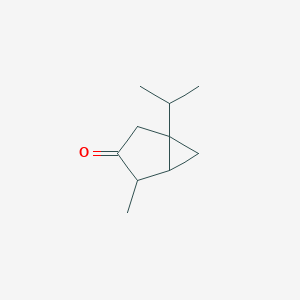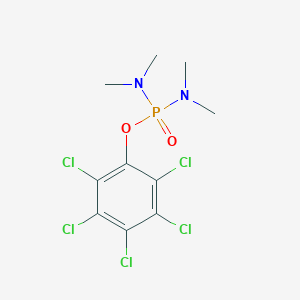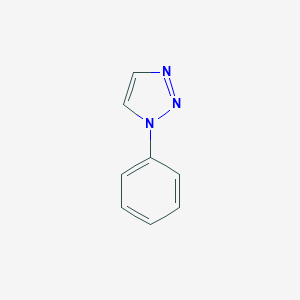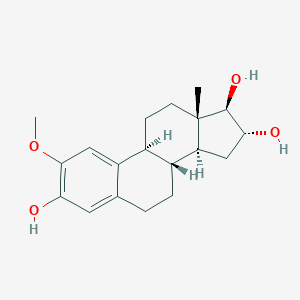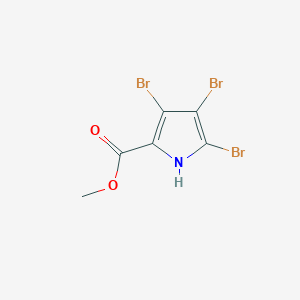
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate (MTBPC) is a halogenated pyrrole compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is synthesized through a multistep process, and its unique chemical structure allows it to interact with biological systems in a specific manner.
Wirkmechanismus
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is believed to exert its biological effects through the inhibition of various enzymes and proteins. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in lab experiments is its specificity. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate interacts with biological systems in a specific manner, allowing researchers to target specific enzymes and proteins. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to be relatively stable, making it a useful tool in long-term experiments. However, the synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires specialized equipment and expertise. Additionally, the cost of synthesizing Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate can be prohibitively expensive for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate. One area of interest is in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has shown promise in preclinical studies for the treatment of arthritis, cancer, and bacterial infections, and further research is needed to determine its potential clinical applications. Additionally, there is potential for the use of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in materials science, specifically in the development of new polymers and coatings. Further research is needed to fully understand the potential applications of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate in these areas.
Synthesemethoden
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is synthesized through a multistep process that involves the reaction of 2,5-dibromo-3-methylfuran with 1,3-dibromo-2-propanol, followed by the reaction of the resulting compound with ethyl chloroformate and pyrrole. The final product is obtained through a reaction with sodium carbonate and methyl iodide. The synthesis of Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs and therapies. Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Additionally, Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate has been studied for its potential use in materials science, specifically in the development of new polymers and coatings.
Eigenschaften
CAS-Nummer |
1198-67-0 |
|---|---|
Produktname |
Methyl 3,4,5-tribromo-1h-pyrrole-2-carboxylate |
Molekularformel |
C6H4Br3NO2 |
Molekulargewicht |
361.81 g/mol |
IUPAC-Name |
methyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H4Br3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3 |
InChI-Schlüssel |
JKARVVJCKXGAHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
Kanonische SMILES |
COC(=O)C1=C(C(=C(N1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



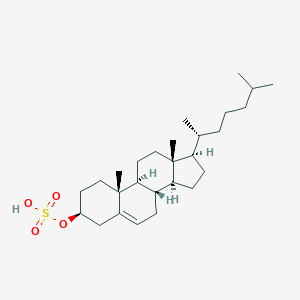
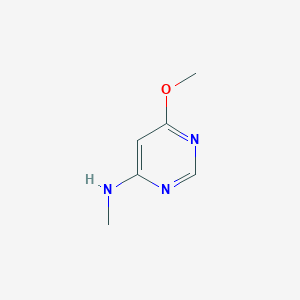
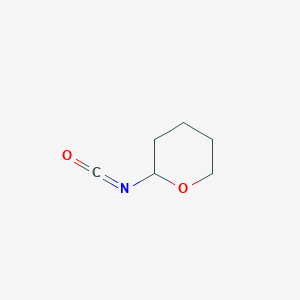
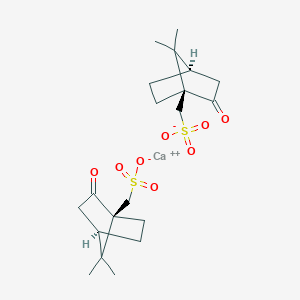
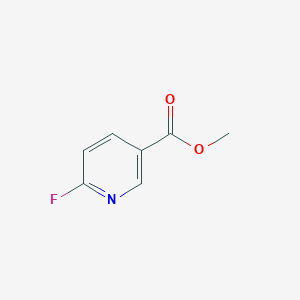
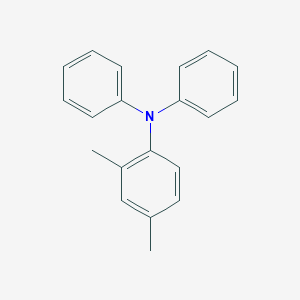
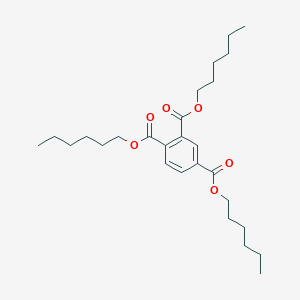
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
